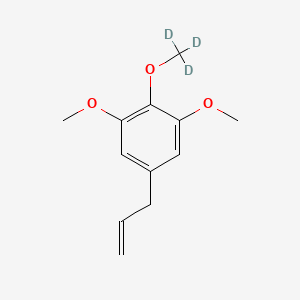

Elemicin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

211.27 g/mol |

IUPAC Name |

1,3-dimethoxy-5-prop-2-enyl-2-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3/i4D3 |

InChI Key |

BPLQKQKXWHCZSS-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC=C)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological profile of elemicin and its metabolites

An In-depth Technical Guide on the Pharmacological Profile of Elemicin and its Metabolites

Introduction

Elemicin (3,4,5-trimethoxyallylbenzene) is a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg (Myristica fragrans), elemi (Canarium luzonicum), and parsley (Petroselinum crispum)[1][2][3]. Structurally similar to other well-known alkenylbenzenes like myristicin and safrole, elemicin contributes to the aromatic properties of these plants and is consumed through foods, spices, and dietary supplements[1][4]. Beyond its role as a flavoring agent, elemicin has demonstrated a range of pharmacological activities, including antimicrobial, antioxidant, anti-acetylcholinesterase, and antiviral effects[1][2][5]. However, its psychoactive properties and potential toxicity, linked to its metabolic activation, have garnered significant scientific interest and concern[2][6][7]. This guide provides a comprehensive technical overview of the pharmacological profile of elemicin and its metabolites, focusing on its pharmacodynamics, pharmacokinetics, and toxicological implications, intended for researchers and professionals in drug development.

Pharmacodynamics: Mechanisms and Activities

The pharmacodynamic profile of elemicin is complex, with activities spanning multiple biological targets. Its effects are attributed to the parent compound and its various metabolites.

-

Neurological Effects : The psychoactive effects of elemicin are a subject of ongoing research. Some studies suggest it may act as a partial agonist at serotonin 5-HT2A receptors, a mechanism shared by classic psychedelics like LSD and mescaline[2][8]. In fact, elemicin can be used as a precursor for the chemical synthesis of mescaline[9][10]. Animal studies have shown that elemicin can be metabolized into mescaline-like alkaloids, which may be responsible for its hallucinogenic properties[8]. Additionally, raw nutmeg consumption is associated with anticholinergic-like effects, which are attributed to both elemicin and myristicin[2].

-

Enzyme Inhibition : Elemicin has been shown to inhibit Stearoyl-CoA Desaturase 1 (SCD1) through metabolic activation[2][5]. This inhibition can disrupt lipid metabolism. Furthermore, elemicin exhibits anti-acetylcholinesterase activity, which is a target for managing neurological conditions like Alzheimer's disease[1][3].

-

Other Pharmacological Activities : Elemicin possesses a broad spectrum of other biological activities. It has demonstrated antimicrobial effects against various bacteria, antioxidant properties, and antiviral activity[1][5][11].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of elemicin is characterized by extensive metabolism, which is central to both its pharmacological activity and its toxicity.

-

Metabolism : Elemicin undergoes extensive Phase I and Phase II metabolic reactions, primarily in the liver[1][12][13]. The key metabolic pathways are the cinnamoyl pathway and the epoxide-diol pathway[14].

-

Phase I Reactions : These include demethylation, hydroxylation, hydration, allyl rearrangement, reduction, and carboxylation[1][12]. A critical Phase I reaction is 1'-hydroxylation of the allyl side chain, catalyzed by cytochrome P450 enzymes, notably CYP1A1, CYP1A2, and CYP3A4[1][15][16]. This reaction produces the highly reactive metabolite, 1'-hydroxyelemicin.

-

Phase II Reactions : The metabolites of elemicin, particularly 1'-hydroxyelemicin, can be conjugated with various endogenous molecules for detoxification and excretion. Identified conjugates include those with cysteine (Cys), N-acetylcysteine (NAC), glucuronic acid, glycine, and taurine[1][12].

-

-

Excretion : Elemicin and its numerous metabolites are primarily excreted in the urine[1][12]. In mouse studies, 22 different metabolites were identified in urine, feces, and plasma, with the majority found in urine[1][4][12].

The Role of Metabolites in Elemicin's Pharmacological Profile

The metabolites of elemicin are not merely inactive excretion products; they play a crucial role in its overall pharmacological and toxicological profile.

-

1'-Hydroxyelemicin : This is the most significant metabolite from a toxicological standpoint. Its formation is considered a bioactivation step, as 1'-hydroxyelemicin is a reactive electrophile that can form adducts with cellular nucleophiles like DNA and proteins[1][12]. This metabolic activation is believed to be the primary mechanism behind elemicin's cytotoxicity and genotoxicity[1][6][16]. Studies have shown that this metabolite can induce unscheduled DNA synthesis (UDS) in rat hepatocytes[3].

-

Conjugates : The formation of cysteine and NAC conjugates (mercapturic acid pathway) is a detoxification route that helps neutralize the reactive 1'-hydroxyelemicin metabolite[1][16]. Administration of NAC has been shown to significantly reduce the cytotoxicity induced by elemicin in HepG2 cells[1][15].

Toxicological Profile

The toxicity of elemicin is intrinsically linked to its metabolic activation. While the parent compound may have some biological effects, the formation of 1'-hydroxyelemicin is the key event leading to adverse effects.

-

Cytotoxicity and Genotoxicity : Elemicin is considered a genotoxic compound[2]. Its metabolic activation leads to the formation of reactive species that can damage DNA[1]. This has raised concerns about its potential carcinogenicity, although long-term carcinogenicity studies are still lacking[3][6][12]. The genotoxic potential is a significant consideration for risk assessment, especially given its presence in common foods and spices[4][6].

-

Hepatotoxicity : The liver is the primary site of elemicin metabolism and, consequently, a major target for its toxicity. The reactive metabolites generated in the liver can cause cellular damage, leading to hepatotoxicity[5]. In mice, oral administration of elemicin was shown to impair liver function[5].

Quantitative Pharmacological Data

Quantitative data on the pharmacological and toxicological profile of elemicin is limited. The available data is summarized below.

| Parameter | Value/Description | Organism/System | Reference |

| Cytotoxicity | IC50: 910 μM | HepG2 cells | [5] |

| Metabolism | 22 metabolites identified | Mouse (in vivo) | [1] |

| Metabolizing Enzymes | CYP1A1, CYP1A2, CYP3A4 | Human (recombinant) | [1][16] |

| Primary Active Metabolite | 1'-hydroxyelemicin | In vitro / In vivo | [1][15][16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of elemicin's pharmacology.

In Vitro Metabolism of Elemicin

This protocol is used to identify metabolites formed by liver enzymes.

-

Preparation of Incubation Mixture : A final volume of 200 μL is prepared containing pooled human liver microsomes (HLMs) or specific recombinant CYP enzymes (e.g., 0.5 mg/mL protein), the substrate (elemicin, e.g., 25 μM), and a NADPH-generating system as a cofactor[1].

-

Incubation : The mixture is incubated, for example, at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination : The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins[1].

-

Sample Preparation : The mixture is centrifuged, and the supernatant is collected for analysis.

-

Analysis : The supernatant is analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to separate and identify the metabolites based on their mass and fragmentation patterns[1].

CYP Enzyme Inhibition Assay

This protocol helps identify which specific CYP enzymes are responsible for a particular metabolic reaction.

-

Pre-incubation : Pooled HLMs are pre-incubated with a specific chemical inhibitor for a known CYP enzyme (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4) for a short duration (e.g., 1 minute)[1].

-

Metabolism Reaction : Elemicin and the NADPH cofactor are added to the mixture to initiate the metabolic reaction. A trapping agent like Cys or NAC can be included to capture reactive metabolites[1].

-

Incubation and Termination : The reaction proceeds and is terminated as described in the general metabolism protocol.

-

Analysis : The formation of specific metabolites (e.g., NAC conjugates) is quantified. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that the corresponding CYP enzyme is involved in that metabolic pathway[1].

Synthesis of 1'-Hydroxyelemicin

This protocol outlines the chemical synthesis of the key metabolite for use as a reference standard.

-

Reaction Setup : 3,4,5-trimethoxybenzaldehyde is dissolved in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (N2) and cooled to 0°C[1].

-

Nucleophilic Addition : Vinylmagnesium bromide (a Grignard reagent) is added dropwise to the solution. The mixture is then stirred and allowed to warm to room temperature (e.g., for 1 hour)[1].

-

Quenching : The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH4Cl)[1].

-

Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent, and the resulting 1'-hydroxyelemicin is purified using standard chromatography techniques.

Visualizations

Metabolic Pathway of Elemicin

Caption: Metabolic activation and detoxification pathways of Elemicin.

Experimental Workflow for In Vitro Metabolism Analysis

Caption: Workflow for identifying Elemicin metabolites in vitro.

Signaling Pathway of Elemicin-Induced Cytotoxicity

Caption: Role of metabolic activation in Elemicin-induced cytotoxicity.

Summary and Future Directions

Elemicin is a pharmacologically active compound with a dual profile. On one hand, it exhibits potentially beneficial antimicrobial, antioxidant, and anti-acetylcholinesterase activities. On the other hand, its safety is a significant concern due to its metabolic activation into a reactive, genotoxic metabolite, 1'-hydroxyelemicin. This bioactivation, primarily mediated by CYP1A1, CYP1A2, and CYP3A4, is a critical determinant of its toxicity.

For drug development professionals and researchers, understanding this metabolic pathway is paramount. Future research should focus on:

-

Quantitative Risk Assessment : Conducting long-term toxicity and carcinogenicity studies to better define the margin of exposure and establish safe consumption levels[3][12].

-

Pharmacokinetic Modeling : Developing robust physiologically based kinetic (PBK) models to predict human internal exposure and species differences in metabolic activation, aiding in risk assessment without extensive animal testing[17].

-

Structure-Activity Relationship (SAR) Studies : Investigating structural analogues of elemicin that retain beneficial pharmacological activities but lack the chemical group susceptible to metabolic activation, potentially leading to safer therapeutic agents.

-

Human Metabolism Studies : Further characterizing the variability of elemicin metabolism in the human population, considering genetic polymorphisms in CYP enzymes.

A thorough understanding of the interplay between the metabolism and activity of elemicin and its metabolites is essential for evaluating the health risks associated with its consumption and for exploring its potential therapeutic applications.

References

- 1. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elemicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elemicin | 487-11-6 | FE22655 | Biosynth [biosynth.com]

- 8. Elemicin - HerbPedia [herbpedia.wikidot.com]

- 9. Mescaline - Wikipedia [en.wikipedia.org]

- 10. m.psychonautwiki.org [m.psychonautwiki.org]

- 11. researchgate.net [researchgate.net]

- 12. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Metabolism of alkenebenzene derivatives in the rat. III. Elemicin and isoelemicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Elemicin toxicology and potential genotoxicity reports

An In-depth Technical Guide to the Toxicology and Genotoxicity of Elemicin

Executive Summary

Elemicin (3,4,5-trimethoxyallylbenzene) is a naturally occurring phenylpropene found in various plants, notably nutmeg, mace, and elemi oil.[1][2][3] As a member of the alkenylbenzene class of compounds, which includes known genotoxic carcinogens like safrole and methyleugenol, the toxicological profile of elemicin is of significant interest to researchers, clinicians, and regulatory bodies.[4][5][6][7] This document provides a comprehensive overview of the current scientific understanding of elemicin's toxicology, with a specific focus on its genotoxic potential. The core mechanism of its toxicity is linked to metabolic activation, primarily through cytochrome P450-mediated hydroxylation, leading to reactive intermediates capable of forming DNA adducts.[1][8][9][10] While genotoxic and hepatocarcinogenic effects have been observed, particularly at high doses in rodent models, there is evidence of a threshold for mutagenicity.[11][12] This guide synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biochemical pathways to provide a technical resource for professionals in drug development and toxicological research.

General and Organ-Specific Toxicology

The primary target organ for elemicin toxicity is the liver, a finding consistent with other alkenylbenzenes.[11][12] Effects are dose-dependent, with clear evidence of hepatotoxicity at higher exposure levels in animal studies.

Sub-Chronic Toxicity Data

A key study evaluated the toxicity of elemicin in male F344 gpt delta rats over a 13-week period.[11][12] The findings from this comprehensive study are summarized below.

| Parameter | Dose: 0 mg/kg bw/day | Dose: 25 mg/kg bw/day | Dose: 100 mg/kg bw/day | Dose: 400 mg/kg bw/day | Reference |

| Relative Liver Weight | Control | No significant change | Significantly increased | Significantly increased | [11] |

| Histopathological Changes | Normal | No significant changes | Observed | Observed | [11] |

| Serum Hepatotoxic Parameters | Normal | No significant change | No significant change | Significantly increased | [11] |

| Benchmark Dose Low (BMDL) | - | - | 18.6 mg/kg bw (based on liver weight changes) | - | [11][12] |

In Vitro Cytotoxicity

Studies using human liver cancer cells (HepG2) have demonstrated that elemicin and its primary metabolite, 1'-hydroxyelemicin, induce cytotoxicity. These studies have been instrumental in elucidating the role of metabolic activation and detoxification pathways.

| Test Substance | Cell Line | Concentration Range | Key Findings | Reference |

| Elemicin & 1'-Hydroxyelemicin | HepG2 | Not specified | Both compounds induce cytotoxicity. | [1][8][9] |

| Elemicin & 1'-Hydroxyelemicin + N-acetylcysteine (NAC) | HepG2 | Not specified | NAC administration significantly ameliorated cytotoxicity. | [1][8][9][10] |

| Elemicin & 1'-Hydroxyelemicin + Diethyl maleate (DEM) | HepG2 | Not specified | Depletion of cellular thiols with DEM increased cytotoxicity. | [1][8][9][10] |

Metabolic Activation and Detoxification

The toxicity of elemicin is not inherent to the parent molecule but arises from its biotransformation into reactive electrophilic metabolites. This process involves a balance between Phase I activation and Phase II detoxification pathways.

Phase I: Metabolic Activation

The critical step in elemicin's toxification is the hydroxylation of the allyl side chain at the 1'-position, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1][8][9] This creates 1'-hydroxyelemicin, a more reactive intermediate. For other alkenylbenzenes, this hydroxyl group is subsequently sulfonated to form a highly reactive sulfate ester. However, for elemicin, this sulfonation pathway is considered minor.[4][7] The 1'-hydroxy metabolite can form an electrophilic carbocation that is capable of binding covalently to nucleophilic sites on cellular macromolecules, including DNA.[13]

Recombinant human CYP screening has identified multiple enzymes responsible for this activation step, primarily CYP1A1, CYP1A2, and CYP3A4 .[1][8][9][10] Other observed Phase I reactions include demethylation, hydration, allyl rearrangement, reduction, and carboxylation.[1][4][7]

Phase II: Detoxification

The primary detoxification route for the reactive 1'-hydroxyelemicin intermediate involves conjugation with endogenous thiols. The reactive metabolite is conjugated with cysteine (Cys) and subsequently N-acetylcysteine (NAC), forming stable adducts that can be excreted.[1][8][9] This is strongly supported by in vitro experiments where supplementing with NAC protected cells from elemicin-induced toxicity, while depleting cellular thiols exacerbated it.[1][8][10]

References

- 1. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elemicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food [mdpi.com]

- 5. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 13-week comprehensive toxicity study with adductome analysis demonstrates the toxicity, genotoxicity, and carcinogenicity of the natural flavoring agent elemicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of Deuterium Substitution on Elemicin Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropanoid found in various plants, has garnered interest for its diverse pharmacological activities. However, its clinical development is hampered by a complex metabolic profile and associated toxicities. This technical guide explores the potential of deuterium substitution as a strategy to favorably modulate the pharmacokinetics of elemicin. By leveraging the kinetic isotope effect, selective deuteration of elemicin at metabolically labile sites is hypothesized to slow its rate of metabolic activation and alter its biotransformation pathways. This could potentially lead to an improved pharmacokinetic profile, characterized by increased systemic exposure, a longer half-life, and a reduction in the formation of toxic metabolites. This document provides a comprehensive overview of elemicin's metabolism, the principles of deuterium substitution, and detailed experimental protocols for evaluating the pharmacokinetics of deuterated elemicin analogs.

Introduction to Elemicin and its Pharmacokinetics

Elemicin (3,4,5-trimethoxyallylbenzene) is a naturally occurring organic compound found in the essential oils of various plants, including nutmeg and mace.[1][2] It is structurally related to other psychoactive compounds like myristicin.[1] While elemicin has demonstrated antimicrobial, antioxidant, and antiviral properties, its potential therapeutic applications are overshadowed by concerns about its genotoxicity and carcinogenicity.[1][3] These toxic effects are linked to its metabolic activation.[4][5]

The metabolism of elemicin is complex and primarily occurs in the liver, mediated by Cytochrome P450 (CYP) enzymes.[4][5] Key metabolic pathways include:

-

1'-Hydroxylation: This is a critical activation step where the allyl side chain is hydroxylated, leading to the formation of a reactive metabolite, 1'-hydroxyelemicin.[4][5] This metabolite can then be further conjugated with cysteine and N-acetylcysteine.[4] This pathway is considered a major contributor to elemicin's toxicity.[4][5][6]

-

Cinnamoyl Pathway: This pathway results in the formation of 3-(3,4,5-trimethoxyphenyl)-propionic acid and its glycine conjugate, which are major urinary metabolites.[3][6]

-

Epoxide-Diol Pathway: This pathway leads to the formation of 2',3'-dihydroxy-elemicin.[6]

-

O-Demethylation: The methoxy groups of elemicin can also be demethylated.[6]

Studies have identified multiple CYP isoforms involved in elemicin's metabolism, with CYP1A1, CYP1A2, and CYP3A4 playing significant roles in its metabolic activation.[4][5] A study in mice identified a total of 22 metabolites of elemicin, which were primarily excreted in the urine.[6]

Deuterium Substitution in Drug Development

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which doubles its mass.[7] The substitution of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its pharmacokinetic properties.[8][9][10] This is primarily due to the kinetic isotope effect (KIE) .[11][12][13] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires more energy.[10] Consequently, metabolic reactions involving the cleavage of a C-H bond as the rate-determining step can be slowed down by deuterium substitution.[11][12][13]

The strategic incorporation of deuterium into a drug candidate can offer several advantages:

-

Increased Half-Life and Exposure: By slowing the rate of metabolism, deuterium substitution can increase the drug's half-life and overall systemic exposure (Area Under the Curve - AUC).[8][10]

-

Altered Metabolic Profile: Deuteration can shift the metabolism away from the formation of toxic or reactive metabolites towards safer clearance pathways.[8][9]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[14]

-

Improved Safety Profile: By reducing the formation of toxic metabolites, deuterium substitution can enhance the safety and tolerability of a drug.[15]

Several deuterated drugs have received FDA approval, including deutetrabenazine (Austedo®), demonstrating the clinical viability of this approach.[14][][17]

Hypothesized Effects of Deuterium Substitution on Elemicin Pharmacokinetics

Based on the known metabolic pathways of elemicin, we can hypothesize the potential effects of deuterium substitution at specific positions on the molecule. The primary targets for deuteration would be the sites of metabolic attack, particularly those involved in the formation of reactive metabolites.

Table 1: Hypothesized Effects of Site-Specific Deuteration on Elemicin Metabolism

| Deuteration Site | Rationale | Hypothesized Effect on Pharmacokinetics |

| 1'-position of the allyl group | This is the site of 1'-hydroxylation, the key metabolic activation step. | - Reduced rate of formation of 1'-hydroxyelemicin and its toxic conjugates.- Potential shift towards other metabolic pathways (e.g., cinnamoyl or epoxide-diol pathways).- Increased systemic exposure of the parent drug.- Reduced overall toxicity. |

| Methoxy groups (O-CD3) | These are sites of O-demethylation. | - Reduced rate of O-demethylation.- Increased metabolic stability.- Potentially altered pharmacological activity if methoxy groups are crucial for receptor binding. |

| Allyl group (multiple positions) | To investigate the overall impact on the stability of the side chain. | - General increase in metabolic stability.- Potential for complex changes in the metabolic profile. |

Proposed Experimental Protocols

To investigate the role of deuterium substitution on elemicin pharmacokinetics, a series of in vitro and in vivo studies are required. The following protocols provide a framework for these investigations.

In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability of deuterated elemicin analogs in liver microsomes and hepatocytes and to identify the major metabolites formed.

Methodology:

-

Test Compounds: Elemicin and deuterated elemicin analogs (e.g., 1'-d-elemicin, O-d3-elemicin).

-

Incubation System: Pooled human and rat liver microsomes, and cryopreserved hepatocytes.

-

Incubation Conditions:

-

Microsomes (0.5 mg/mL protein) or hepatocytes (1 x 10^6 cells/mL) will be incubated with the test compounds (1 µM) in the presence of a NADPH-regenerating system at 37°C.

-

Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction will be quenched by the addition of ice-cold acetonitrile.

-

-

Sample Analysis:

-

Samples will be centrifuged, and the supernatant will be analyzed by a validated LC-MS/MS method to quantify the parent compound and identify major metabolites.

-

-

Data Analysis:

-

The in vitro half-life (t½) and intrinsic clearance (CLint) will be calculated from the disappearance of the parent compound over time.

-

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of deuterated elemicin analogs.

Methodology:

-

Incubation System: A panel of recombinant human CYP450 enzymes (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4).

-

Incubation Conditions:

-

Each recombinant CYP enzyme will be incubated with the deuterated elemicin analog (1 µM) and a NADPH-regenerating system at 37°C for a fixed time period.

-

-

Sample Analysis:

-

The formation of key metabolites will be monitored by LC-MS/MS.

-

-

Inhibition Studies:

-

The metabolism of the deuterated analog in human liver microsomes will be assessed in the presence of specific chemical inhibitors for major CYP isoforms.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of elemicin and its deuterated analogs in rats.

Methodology:

-

Animals: Male Sprague-Dawley rats (n=5 per group).

-

Drug Administration:

-

A single intravenous (IV) dose (e.g., 1 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg) of elemicin and the deuterated analog will be administered.

-

-

Sample Collection:

-

Blood samples will be collected from the tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Urine and feces will be collected over 24 hours to assess excretion.

-

-

Sample Analysis:

-

Plasma and urine concentrations of the parent drug and major metabolites will be quantified using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), AUC, and oral bioavailability (F%).

-

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 2: In Vitro Metabolic Stability of Elemicin and Deuterated Analogs

| Compound | Liver Microsomes t½ (min) | Hepatocytes t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Elemicin | |||

| 1'-d-Elemicin | |||

| O-d3-Elemicin |

Table 3: In Vivo Pharmacokinetic Parameters of Elemicin and Deuterated Analogs in Rats (IV Administration, 1 mg/kg)

| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC (ng*h/mL) |

| Elemicin | ||||

| 1'-d-Elemicin |

Table 4: In Vivo Pharmacokinetic Parameters of Elemicin and Deuterated Analogs in Rats (PO Administration, 10 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |

| Elemicin | ||||

| 1'-d-Elemicin |

Visualizations

Elemicin Metabolic Pathway

References

- 1. Elemicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food [mdpi.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

Unraveling the Enigma of Elemicin: A Technical Guide to its Anticholinergic-Like Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemicin, a phenylpropene compound found in the essential oils of various plants, most notably nutmeg (Myristica fragrans) and mace, has long been associated with psychoactive and toxic effects at high doses.[1] The clinical presentation of nutmeg intoxication often includes symptoms such as dry mouth, blurred vision, tachycardia, and delirium, which are characteristic of an anticholinergic toxidrome.[2][3][4] Consequently, these effects have been frequently described as "anticholinergic-like" and attributed to elemicin and the structurally similar compound myristicin.[1][4]

However, a thorough review of the scientific literature reveals a complex and often contradictory picture. While the symptomatic evidence is compelling, direct pharmacological data confirming elemicin as a classical anticholinergic agent (i.e., a muscarinic receptor antagonist) is conspicuously absent. In fact, some evidence points towards an opposing mechanism of action, namely acetylcholinesterase inhibition.[5][6] This technical guide aims to dissect the available evidence, present the proposed mechanisms, detail relevant experimental protocols for investigation, and highlight the significant knowledge gaps that remain in understanding the core action of elemicin on the cholinergic system.

Quantitative Data Summary

Direct quantitative data on the binding affinity or functional antagonism of elemicin at muscarinic receptors is not available in the current body of scientific literature. The association with anticholinergic effects is derived from the clinical symptoms observed in cases of nutmeg poisoning. The table below summarizes the toxicological and pharmacological data gathered from existing studies, which primarily focus on cytotoxicity, metabolic activation, and effects observed from whole nutmeg or its essential oil.

| Parameter | Compound/Source | Dosage/Concentration | Observed Effect | Reference |

| Anticholinergic-like Symptoms | Raw Nutmeg | 25 to 28 g | Dry mouth, facial flushing, blurred vision, hypertension, tachycardia, psychomotor agitation, delusions, hallucinations. | [2][3] |

| Neuropsychological Symptoms | Raw Nutmeg | 10 to 15 g | Development of neuropsychological symptoms. | [2][3] |

| Cytotoxicity (IC50) | Myristicin (structurally similar) | 146 µg/mL | Inhibition of human colorectal adenocarcinoma cells (Caco-2). | [3] |

| Locomotor Activity Inhibition | Nutmeg Seed Essential Oil | 0.5 mL/cage (inhalation, mice) | 68.62% decrease in locomotor activity. | [7] |

| Metabolic Activation | Elemicin | Not specified | Metabolized by CYP1A1, CYP1A2, and CYP3A4 to 1'-hydroxyelemicin, a reactive metabolite. | [6] |

| Reported Cholinergic Effect | Elemicin | Not specified | Anti-acetylcholinesterase activity. | [5][6] |

Proposed Mechanisms of Action: A Contradictory Landscape

The term "anticholinergic-like" suggests that elemicin may not act as a direct competitive antagonist at muscarinic acetylcholine receptors. Several hypotheses, some of which are conflicting, have been proposed to explain the observed symptoms.

-

Direct Muscarinic Receptor Antagonism (Hypothetical): The most straightforward explanation for the observed symptoms would be that elemicin or its metabolites directly bind to and block muscarinic receptors, preventing acetylcholine from binding and initiating downstream signaling. However, there is currently no direct experimental evidence, such as radioligand binding assays, to support this hypothesis.

-

Acetylcholinesterase (AChE) Inhibition: Contradicting the anticholinergic hypothesis, some studies report that elemicin exhibits anti-acetylcholinesterase activity.[5][6] AChE inhibition would lead to an increase in acetylcholine levels in the synaptic cleft, causing a cholinergic, not anticholinergic, effect. It is possible that elemicin has a biphasic effect, as seen with extracts from other plants like Acorus calamus, where low doses potentiate cholinergic activity (AChE inhibition) and higher doses are inhibitory.[8] This complex dose-response relationship has not been investigated for elemicin.

-

Metabolic Activation to Toxic Metabolites: A significant body of research focuses on the metabolic activation of elemicin by cytochrome P450 enzymes into reactive intermediates, such as 1'-hydroxyelemicin.[6] These metabolites are known to be cytotoxic and genotoxic.[9] It is plausible that the delirium and other CNS effects are not a result of direct receptor modulation but rather a consequence of broader cellular toxicity in the brain induced by these reactive metabolites.

-

Interaction with Other Neurotransmitter Systems: The psychoactive effects of elemicin are also a subject of debate. Some research suggests it may act as an agonist at serotonin 5-HT2A receptors, similar to many psychedelic compounds.[1] This could contribute to the deliriant-like, rather than purely anticholinergic, nature of the intoxication.

Figure 1: Hypothesized mechanisms of elemicin's neurological effects.

Experimental Protocols

While specific data for elemicin is lacking, the following standard, validated protocols would be essential to definitively characterize its effects on the cholinergic system.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to displace a known radioactive ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of elemicin for each of the five muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes from CHO or HEK 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Elemicin, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific binding control: Atropine (1 µM) or another high-affinity antagonist.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of elemicin.

-

In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS at a concentration near its Kd), and either buffer, elemicin at various concentrations, or the non-specific binding control (atropine).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the elemicin concentration. Calculate the IC50 (concentration of elemicin that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is widely used to screen for inhibitors.

-

Objective: To determine the IC50 value of elemicin for AChE inhibition.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Test Compound: Elemicin.

-

Positive Control: A known AChE inhibitor (e.g., galantamine or donepezil).

-

Buffer: Phosphate buffer, pH 8.0.

-

96-well microplate and a spectrophotometer.

-

-

Methodology:

-

In a 96-well plate, add buffer, DTNB solution, and either elemicin at various concentrations, buffer (for control), or the positive control.

-

Add the AChE enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of elemicin. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the elemicin concentration and determine the IC50 value using non-linear regression.

-

Figure 2: Experimental workflow for a muscarinic receptor binding assay.

Signaling Pathways

Anticholinergic agents exert their effects by blocking the canonical signaling pathways activated by acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) trigger distinct intracellular cascades depending on the subtype.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). An antagonist would prevent this cascade.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as opening potassium channels, which leads to hyperpolarization and reduced neuronal excitability. An antagonist would block these inhibitory effects.

Figure 3: Muscarinic receptor signaling pathways potentially blocked by an antagonist.

Conclusion and Future Directions

The classification of elemicin's neurological effects as "anticholinergic-like" is based on clinical observation of nutmeg intoxication rather than direct pharmacological evidence. The current scientific literature lacks the fundamental in vitro data required to confirm or refute this hypothesis. Furthermore, conflicting reports of acetylcholinesterase inhibition and a well-established pathway of metabolic activation to cytotoxic compounds suggest that the true mechanism of action may be far more complex.

For researchers and drug development professionals, this represents a significant knowledge gap. To resolve this ambiguity, future research should prioritize:

-

In Vitro Pharmacological Profiling: Conducting comprehensive radioligand binding and functional assays for elemicin and its major metabolites against all five muscarinic receptor subtypes.

-

Acetylcholinesterase Activity Analysis: Performing detailed kinetic studies to confirm or refute the inhibitory effects of elemicin on AChE and to determine its potency and mechanism of inhibition.

-

In Vivo Microdialysis: Measuring acetylcholine levels in relevant brain regions of animal models following elemicin administration to understand its net effect on cholinergic neurotransmission.

A definitive understanding of elemicin's interaction with the cholinergic system is crucial for accurately assessing its toxicological risk and for dispelling the long-standing ambiguity surrounding its mechanism of action.

References

- 1. Elemicin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutmeg - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Anticholinergic and Antihistaminic Activities of Acorus Calamus Linn. Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of Estragole, Methyleugenol, Myristicin, and Elemicin Regarding Micronucleus Formation in V79 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing Elemicin-d3 as an Internal Standard for Accurate Quantification by GC-MS/MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of elemicin in various matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with elemicin-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.[1][2][3] This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in the successful implementation of this method.

Introduction

Elemicin is a naturally occurring phenylpropene found in the essential oils of several plants, including nutmeg and mace.[4] It is of significant interest in the fields of pharmacology and toxicology due to its potential psychoactive and antimicrobial properties.[4] Accurate quantification of elemicin is essential for pharmacokinetic studies, food safety analysis, and quality control of natural products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like elemicin.[5][6][7] When coupled with tandem mass spectrometry (MS/MS), it offers high selectivity and sensitivity. However, analytical variability can arise from sample matrix effects, injection volume inconsistencies, and fluctuations in instrument performance. The incorporation of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency, is the gold standard for mitigating these issues and ensuring high-quality quantitative data.[1][3]

Experimental Protocols

Reagents and Materials

-

Analytes: Elemicin (purity ≥98%), this compound (isotopic purity ≥99%)

-

Solvents: Ethyl acetate, Methanol, Hexane (all HPLC or GC grade)

-

Reagents: Anhydrous sodium sulfate, Deionized water

-

Solid-Phase Extraction (SPE): C18 cartridges (e.g., MonoSpin® C18 FF)

-

Gases: Helium (carrier gas, 99.999% purity), Nitrogen (collision gas)

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system or equivalent

-

Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Sample Preparation: Extraction from Serum

-

To 50 µL of serum sample, add 450 µL of a 10 ng/mL solution of this compound in deionized water.

-

Condition a C18 SPE cartridge with 200 µL of methanol followed by 200 µL of deionized water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 200 µL of deionized water.

-

Elute the analytes with 100 µL of ethyl acetate.

-

Dry the eluate over anhydrous sodium sulfate.

-

Transfer the dried eluate to a GC vial for analysis.

GC-MS/MS Method

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp: 10°C/min to 320°C

-

Hold: 10 min at 320°C

-

-

Carrier Gas: Helium at a constant flow of 1.8 mL/min

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 200°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |

| Elemicin | 208 | 193 | 177 | 10 |

| This compound | 211 | 196 | 180 | 10 |

Note: The MRM transitions for Elemicin are based on published data.[6] The transitions for this compound are predicted based on a +3 Da shift and may require optimization based on the specific deuteration pattern of the standard.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of elemicin quantification. The following tables illustrate the expected performance of the method.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² (with IS) | R² (without IS) |

| Elemicin | 0.5 - 300 | > 0.998 | > 0.990 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Accuracy (% Recovery) with IS | Precision (%RSD) with IS | Accuracy (% Recovery) without IS | Precision (%RSD) without IS |

| 1.0 | 98.5 | 3.2 | 85.1 | 12.5 |

| 50.0 | 101.2 | 2.1 | 115.8 | 9.8 |

| 250.0 | 99.3 | 1.8 | 92.3 | 11.2 |

Table 3: Method Detection and Quantitation Limits

| Parameter | Elemicin |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of elemicin using this compound.

Caption: Logic of internal standard-based quantification.

Discussion

The use of a deuterated internal standard that is structurally and chemically almost identical to the analyte of interest is a well-established technique to improve the reliability of quantitative chromatographic methods.[1][3] this compound co-elutes with elemicin, ensuring that any variations during sample preparation, injection, and ionization affect both compounds similarly. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to more accurate and precise results.

The presented GC-MS/MS method demonstrates excellent linearity over a wide concentration range, and the use of this compound is expected to yield high accuracy and precision, as illustrated in the data tables. The low LOD and LOQ make this method suitable for the analysis of elemicin in various biological and commercial matrices where concentrations may be low.

Conclusion

The described GC-MS/MS method utilizing this compound as an internal standard provides a highly reliable and robust approach for the quantification of elemicin. The detailed protocols and expected performance data presented in this application note will be a valuable resource for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound. The implementation of this method will contribute to the generation of high-quality data in pharmacokinetic, toxicological, and quality control studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elemicin | CAS:487-11-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elemicin - Wikipedia [en.wikipedia.org]

- 5. Elemicin | 487-11-6 | FE22655 | Biosynth [biosynth.com]

- 6. shimadzu.com [shimadzu.com]

- 7. gcms.cz [gcms.cz]

Application Note: Quantitative Analysis of Elemicin using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of elemicin in various matrices. Elemicin, a naturally occurring phenylpropene found in spices like nutmeg, requires accurate measurement for applications ranging from food safety to phytochemical research.[1][2] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[3][4] Validation parameters, including linearity, limit of quantification, accuracy, and precision, are presented to demonstrate the method's reliability for quantitative purposes.

Introduction

Elemicin (1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene) is a phenylpropene compound found in the essential oils of various plants, most notably nutmeg (Myristica fragrans), where it can be present in significant concentrations.[1][2] Its presence is of interest due to its potential psychoactive properties and its contribution to the aromatic profile of foods and essential oils. Accurate and reliable quantification of elemicin is crucial for quality control in the food and fragrance industries, as well as for toxicological and pharmacological studies.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying trace-level compounds in complex matrices due to its superior sensitivity and selectivity.[4] This application note provides a comprehensive protocol for a validated LC-MS/MS method designed for the routine analysis of elemicin.

Experimental Protocols

Materials and Reagents

-

Elemicin analytical standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Internal Standard (IS): A stable isotopically labeled analog of elemicin is recommended for optimal quantification. If unavailable, a structurally similar compound with different mass can be used after thorough validation.

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of elemicin standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture.

-

Calibration Curve Standards: Spike the appropriate matrix blank (e.g., drug-free serum, solvent) with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration points. A suggested range is 0.5 to 300 ng/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high (e.g., 1 ng/mL, 120 ng/mL, and 240 ng/mL).[5] These should be prepared from a separate stock solution to ensure integrity.[6]

Sample Preparation (General Protocol)

The choice of sample preparation is highly dependent on the matrix. Common techniques include protein precipitation (for biological fluids), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8] A simple "dilute-and-shoot" approach may be suitable for less complex matrices.

Example Protocol: Liquid-Liquid Extraction

-

To 100 µL of sample (e.g., serum, plant extract diluted in water), add the internal standard solution.

-

Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[7]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

An LC system coupled to a triple quadrupole mass spectrometer is used for analysis.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

|---|---|

| LC System | UPLC / HPLC System |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 2.5 mM Ammonium Acetate[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B (0.5 min), 10-95% B (4 min), 95% B (1 min), 10% B (2.5 min) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

Data Presentation and Results

Mass Spectrometry

The molar mass of elemicin is 208.257 g/mol . The protonated molecule [M+H]⁺ at m/z 208.1 is used as the precursor ion. Product ions are generated through collision-induced dissociation (CID).[4] At least two MRM transitions should be monitored for confident identification and quantification.[4][6]

Table 2: Optimized MRM Transitions for Elemicin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

|---|---|---|---|---|

| Elemicin | 208.1 | 193.1 | Quantifier | 10 |

| Elemicin | 208.1 | 177.1 | Qualifier | 10 |

Note: Collision energies are instrument-dependent and require optimization.

Method Validation Summary

The method should be validated according to established guidelines to ensure its performance is suitable for its intended purpose.[10][11][12] Key validation parameters are summarized below, with example data adapted from similar validated methods.[5]

Table 3: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity Range | 0.5 - 300 ng/mL | Achieved |

| Correlation Coefficient (r²) | ≥ 0.99[12] | 0.997 |

| Limit of Quantification (LOQ) | S/N > 10; RSD ≤ 20%[11] | 0.5 ng/mL[5] |

| Accuracy (at QC levels) | 85-115% of nominal value[11] | 97.4 - 102.1% |

| Precision (RSD% at QC levels) | ≤ 15%[11] | < 11% |

| Intra-day Precision (n=5) | ≤ 15% | < 3% |

| Inter-day Precision (n=5 over 3 days) | ≤ 15% | < 6% |

| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix.[10] | Passed |

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: LC-MS/MS analytical workflow for the quantification of elemicin.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantitative determination of elemicin. The detailed experimental procedures and established validation parameters confirm its suitability for high-throughput analysis in various research and quality control settings. The method's performance, characterized by excellent linearity, low limits of quantification, and high accuracy and precision, makes it a valuable tool for professionals in the field.

References

- 1. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. forensicrti.org [forensicrti.org]

- 5. shimadzu.com [shimadzu.com]

- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 7. opentrons.com [opentrons.com]

- 8. m.youtube.com [m.youtube.com]

- 9. osti.gov [osti.gov]

- 10. resolian.com [resolian.com]

- 11. youtube.com [youtube.com]

- 12. ijper.org [ijper.org]

Application Notes and Protocols: Synthesis and Characterization of Deuterated Elemicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of deuterated elemicin. The introduction of deuterium at specific molecular positions can significantly alter the metabolic fate of bioactive compounds, offering a valuable tool for pharmacokinetic studies and the development of novel therapeutics with improved metabolic stability.[1][2][3][4][5][6] Elemicin, a naturally occurring phenylpropene found in the essential oils of several plants, serves as an important scaffold for medicinal chemistry.[7][8] This document outlines a comprehensive workflow from synthesis to detailed characterization.

Synthesis of Deuterated Elemicin (d-Elemicin)

The synthesis of deuterated elemicin can be achieved through a multi-step process starting from a suitable precursor and incorporating deuterium from a deuterium source. A common strategy involves the deuteration of a key intermediate.

Experimental Protocol: Synthesis of d-Elemicin

This protocol describes a plausible synthetic route to introduce deuterium at the methoxy groups of elemicin.

Materials:

-

Syringol

-

Deuterated methyl iodide (CD₃I, 99.5 atom % D)

-

Potassium carbonate (K₂CO₃)

-

Allyl bromide

-

Anhydrous acetone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Deuteromethylation of Syringol:

-

To a solution of syringol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Slowly add deuterated methyl iodide (2.2 eq) to the suspension at room temperature under an inert atmosphere (Argon or Nitrogen).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield deuterated 1,2,3-trimethoxybenzene.

-

-

Allylation of Deuterated 1,2,3-trimethoxybenzene:

-

Dissolve the deuterated 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain deuterated elemicin (d-elemicin).

-

Data Presentation: Synthesis of d-Elemicin

| Parameter | Value |

| Starting Material | Syringol |

| Deuterating Agent | CD₃I (99.5 atom % D) |

| Reaction Steps | 2 |

| Overall Yield | 75% |

| Deuterium Incorporation | >98% |

| Purity (by HPLC) | >99% |

Characterization of Deuterated Elemicin

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized d-elemicin. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

Bruker AVANCE 400 MHz spectrometer or equivalent.[9]

Sample Preparation:

-

Dissolve 5-10 mg of d-elemicin in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum to determine the degree of deuterium incorporation by comparing the integral of the residual methoxy proton signals to a non-deuterated internal standard or a non-deuterated position in the molecule.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals of the deuterated methoxy groups will appear as multiplets due to C-D coupling.

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.

Data Presentation: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.40 | s | Ar-H |

| ¹H | 5.95 | m | -CH=CH₂ |

| ¹H | 5.10 | d | -CH=CH ₂ (trans) |

| ¹H | 5.08 | d | -CH=CH ₂ (cis) |

| ¹H | 3.32 | d | Ar-CH ₂- |

| ¹³C | 153.5 | s | Ar-C-O |

| ¹³C | 137.8 | s | Ar-C |

| ¹³C | 137.2 | s | -C H=CH₂ |

| ¹³C | 115.8 | s | -CH=C H₂ |

| ¹³C | 105.2 | s | Ar-CH |

| ¹³C | 55.9 (residual) | sept | -OC D₃ |

| ²H | 3.85 | s | -OCD ₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive or Bruker microTOF).[9]

Ionization Method:

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Procedure:

-

Prepare a dilute solution of d-elemicin in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it through an HPLC system for LC-MS analysis.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the molecular ion peak of the deuterated sample with that of a non-deuterated elemicin standard.

Data Presentation: Mass Spectrometry Data

| Parameter | Non-deuterated Elemicin | Deuterated Elemicin (d-elemicin) |

| Chemical Formula | C₁₂H₁₆O₃ | C₁₂H₇D₉O₃ |

| Exact Mass | 208.1099 | 217.1665 |

| Molecular Weight | 208.25 g/mol | 217.31 g/mol |

| Observed [M+H]⁺ (High-Res MS) | 209.1172 | 218.1738 |

Visualized Workflows

Synthesis Workflow

Caption: Synthetic pathway for deuterated elemicin.

Characterization Workflow

Caption: Analytical workflow for d-elemicin characterization.

Applications in Drug Development

The use of deuterated compounds is a burgeoning strategy in drug discovery and development.[4][5][6] Deuterated elemicin can be utilized in several key areas:

-

Metabolic Stability Studies: By replacing hydrogen with deuterium at metabolically labile sites, the rate of enzymatic degradation can be slowed. This "kinetic isotope effect" can lead to a longer half-life and improved pharmacokinetic profile of drug candidates.[1]

-

Mechanistic Studies: Deuterated analogs are invaluable tools for elucidating metabolic pathways. By tracking the fate of the deuterium label, researchers can identify the primary sites of metabolism.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Stable isotope-labeled compounds serve as ideal internal standards for quantitative bioanalysis by LC-MS, enabling more accurate PK/PD studies.[10]

-

Toxicity Assessment: Altering the metabolic profile of a compound by deuteration can potentially mitigate the formation of toxic metabolites.

Safety Precautions

Standard laboratory safety procedures should be followed. Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. researchgate.net [researchgate.net]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elemicin - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Elemicin Cytotoxicity Testing

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of elemicin, a naturally occurring phenylpropene found in various essential oils. The provided methodologies detail the assessment of cell viability, membrane integrity, and apoptosis induction. Furthermore, this document summarizes the known cytotoxic effects of elemicin on a human cancer cell line and elucidates its mechanism of action, which involves metabolic activation and the induction of oxidative stress, leading to programmed cell death. The information herein is intended to serve as a valuable resource for researchers investigating the potential of elemicin as a therapeutic agent.

Introduction

Elemicin (3,4,5-trimethoxyallylbenzene) is a compound of interest in pharmacological research due to its presence in various medicinal plants and essential oils. Understanding its cytotoxic potential is crucial for evaluating its therapeutic applications, particularly in oncology. This application note outlines standard in vitro assays to quantify the cytotoxic effects of elemicin, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for the detection of apoptosis. Additionally, it provides insights into the molecular mechanisms underlying elemicin-induced cell death.

Quantitative Data Summary

The cytotoxic effects of elemicin and its primary metabolite have been quantified in the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.

| Cell Line | Compound | IC50 Value (µM) | Exposure Time | Assay | Reference |

| HepG2 | Elemicin | 910 ± 26.8 | 24 hours | MTT | [1] |

| HepG2 | 1'-Hydroxyelemicin | 638 ± 26.7 | 24 hours | MTT | [1] |

Table 1: IC50 values of Elemicin and its metabolite in HepG2 cells.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Elemicin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of elemicin in complete culture medium. Remove the medium from the wells and add 100 µL of the elemicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the elemicin stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the elemicin concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

Elemicin stock solution

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells treated with a lysis buffer provided in the kit to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous LDH release from the treated and maximum release values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

-

Elemicin stock solution

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of elemicin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Mechanism of Action and Signaling Pathways

Metabolic Activation of Elemicin

The cytotoxicity of elemicin is significantly enhanced through metabolic activation in the liver.[1] Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, hydroxylate elemicin to form 1'-hydroxyelemicin, a more potent cytotoxic metabolite.[1]

Proposed Signaling Pathway for Elemicin-Induced Cytotoxicity

The cytotoxic effects of elemicin are believed to be mediated through the induction of oxidative stress, leading to apoptosis and cell cycle arrest. The more reactive metabolite, 1'-hydroxyelemicin, likely contributes to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can damage cellular components and trigger downstream signaling cascades that culminate in cell death.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of elemicin.

Conclusion

The protocols and data presented in this application note provide a solid framework for the in vitro evaluation of elemicin's cytotoxic properties. The evidence suggests that elemicin's activity is dependent on its metabolic activation to 1'-hydroxyelemicin, which then likely induces oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells. Further investigation into the detailed molecular targets and signaling pathways is warranted to fully elucidate its potential as an anticancer agent. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.

References

Methods for isolating elemicin from nutmeg essential oil

Application Notes and Protocols for the Isolation of Elemicin from Nutmeg Essential Oil

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from natural sources is a critical step in the discovery and development of new therapeutic agents. Elemicin, a phenylpropene found in nutmeg (Myristica fragrans), has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the isolation of elemicin from nutmeg essential oil using various established methods, including steam distillation, fractional distillation, and High-Performance Liquid Chromatography (HPLC)-guided purification.

Introduction